molecular formula C10H8N2O4 B13583327 5-(6-Methoxy-3-pyridyl)isoxazole-3-carboxylic Acid

5-(6-Methoxy-3-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13583327
M. Wt: 220.18 g/mol
InChI Key: VGDKHFBYQWXXPL-UHFFFAOYSA-N
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Description

5-(6-Methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methoxypyridine-3-carboxylic acid with suitable reagents can lead to the formation of the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(6-Methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-(6-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-15-9-3-2-6(5-11-9)8-4-7(10(13)14)12-16-8/h2-5H,1H3,(H,13,14)

InChI Key

VGDKHFBYQWXXPL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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